molecular formula C16H11N3Na2O8S2 B154582 2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt CAS No. 1681-60-3

2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt

Cat. No. B154582
CAS RN: 1681-60-3
M. Wt: 483.4 g/mol
InChI Key: BBWPEJUNPNPWJI-UHFFFAOYSA-L
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Description

Mechanism of Oxidation

The study on the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, also known as R-salt, reveals that the oxidation process with oxygen in subcritical water is highly pH-dependent. At a high pH above 9 and a temperature of 413 K, the oxidation reaction is notably quick, with an R-salt oxidation yield exceeding 95% after about 40 minutes. Conversely, at a pH below 7, the oxidation rate is significantly slower. Through experiments conducted at temperatures ranging from 413 to 569 K and a pH of 10, a stable oxidation product, 4-sulfophthalic acid sodium salt, was identified using spectroscopic analysis. This suggests that while R-salt can be destructively oxidized at 413 K, a much higher temperature of 569 K is required to achieve a 60% reduction of TOC in wastewater containing R-salt .

Molecular Structure Analysis

The molecular structure and dynamics of a related compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, were investigated using the PM3 level of theory. This compound is an intermediate in the preparation of water-soluble dyes. The study found that there are two stable trans azo conformations and two unique cis azo forms, with the trans azo forms being more stable than the cis forms. Among the five possible tautomers, the azo form is the most stable, followed by the hydrazone and other tautomers. The azo-hydrazone equilibrium was identified as the most favored, with the lowest energy for the transition states. This indicates that the position of the amino group has a minimal impact on the structure and dynamics of these molecules .

Chemical Reactions Analysis

The oxidation of R-salt in subcritical water is a reaction that can be influenced by temperature and pH. The formation of a stable intermediate product, 4-sulfophthalic acid sodium salt, during the oxidation process, suggests that the R-salt undergoes significant structural changes. The study of related azo compounds and their tautomers provides insights into the stability and reactivity of these molecules, which is crucial for understanding the chemical reactions they undergo, especially in the context of dye manufacturing and wastewater treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of R-salt and related compounds are closely tied to their molecular structures and the conditions under which they react. The oxidation of R-salt is highly efficient at elevated temperatures and alkaline pH levels, which is important for applications in wastewater treatment. The stability of the azo and hydrazone forms of related compounds indicates that these structures have significant implications for the properties of the dyes produced from them, such as their solubility and color fastness .

Scientific Research Applications

Synthesis and Characterization of Azo-Linked Schiff Bases

Research has demonstrated the utility of azo compounds, prepared from benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt, in synthesizing new Schiff base ligands. These Schiff bases show promise in forming complexes with metals such as cobalt(II), copper(II), and nickel(II), which are characterized by a range of spectroscopic techniques. These complexes may have applications in fields ranging from catalysis to materials science due to their specific configurations and potential for intramolecular hydrogen bonding (Tunçel & Serin, 2006).

Development of Fluorescent Probes

The compound has been utilized in the development of novel water-soluble fluorescent probes, such as the synthesis of monosodium 7-(4,6-dichloro-1,3,5-triazinylamino)-1,3-naphthalenedisulfonic acid (DTND). This reagent has been applied for the determination of methylamine, indicating its potential for environmental monitoring and analytical chemistry applications (Gu, Ma, & Liang, 2001).

Studies on Oxidation Mechanisms

Investigations into the oxidation mechanisms of related compounds, such as 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt), provide insights into the degradation processes relevant to environmental science. These studies help understand how such compounds behave under subcritical water conditions, offering pathways to improve wastewater treatment technologies (Imbierowicz, 2017).

Antimicrobial Activity and Dyeing Properties

The synthesis and characterization of novel polydentate azo ligands, along with their metal complexes, have been explored for their potential applications in histology and materials science. These compounds exhibit good metal extraction capacities, high thermal stability, and favorable dying properties, indicating their utility in biological studies and textile manufacturing (Tunçel, Kahyaoglu, & Çakır, 2008).

Environmental Remediation

The degradation and mineralization of sulfonated aromatic compounds, including those similar to the compound of interest, have been studied in the context of Co60 irradiation. Such research is vital for environmental remediation efforts, as it explores effective methods for breaking down persistent organic pollutants in water sources (Alkhuraiji, 2019).

properties

IUPAC Name

disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O8S2.2Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWPEJUNPNPWJI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061880
Record name Acid Violet 3
Source EPA DSSTox
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Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt

CAS RN

1681-60-3
Record name Acid Violet 3
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(4-aminophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Violet 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(4-aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
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